molecular formula C5H8Cl2O B14443631 (2,2-Dichloro-3-methylcyclopropyl)methanol CAS No. 79107-25-8

(2,2-Dichloro-3-methylcyclopropyl)methanol

Cat. No.: B14443631
CAS No.: 79107-25-8
M. Wt: 155.02 g/mol
InChI Key: NGQXLMKHKUKBSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,2-Dichloro-3-methylcyclopropyl)methanol is an organic compound characterized by a cyclopropane ring substituted with two chlorine atoms and a methyl group, along with a hydroxyl group attached to the methylene carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-Dichloro-3-methylcyclopropyl)methanol typically involves the cyclopropanation of suitable precursors. One common method is the reaction of 2,2-dichloro-3-methylcyclopropane with formaldehyde in the presence of a base, such as sodium hydroxide, to yield the desired alcohol. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Catalysts and solvents are carefully selected to minimize by-products and maximize the yield of the target compound.

Chemical Reactions Analysis

Types of Reactions

(2,2-Dichloro-3-methylcyclopropyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon.

    Substitution: The chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH₃).

Major Products Formed

    Oxidation: Formation of 2,2-dichloro-3-methylcyclopropanone.

    Reduction: Formation of 2,2-dichloro-3-methylcyclopropane.

    Substitution: Formation of 2-hydroxy-2,2-dichloro-3-methylcyclopropane or 2-amino-2,2-dichloro-3-methylcyclopropane.

Scientific Research Applications

(2,2-Dichloro-3-methylcyclopropyl)methanol has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2,2-Dichloro-3-methylcyclopropyl)methanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The chlorine atoms and cyclopropane ring contribute to the compound’s reactivity and stability, affecting its interactions with enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dichlorocyclopropylmethanol: Lacks the methyl group, resulting in different reactivity and properties.

    3-Methylcyclopropylmethanol: Lacks the chlorine atoms, affecting its chemical behavior and applications.

    2,2-Dichloro-3-methylcyclopropane: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.

Uniqueness

(2,2-Dichloro-3-methylcyclopropyl)methanol is unique due to the combination of its structural features, including the cyclopropane ring, chlorine atoms, methyl group, and hydroxyl group. This combination imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.

Properties

CAS No.

79107-25-8

Molecular Formula

C5H8Cl2O

Molecular Weight

155.02 g/mol

IUPAC Name

(2,2-dichloro-3-methylcyclopropyl)methanol

InChI

InChI=1S/C5H8Cl2O/c1-3-4(2-8)5(3,6)7/h3-4,8H,2H2,1H3

InChI Key

NGQXLMKHKUKBSM-UHFFFAOYSA-N

Canonical SMILES

CC1C(C1(Cl)Cl)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.